Physicochemical properties of 1-Bromo-4-ethoxy-2,3-dimethylbenzene
Physicochemical properties of 1-Bromo-4-ethoxy-2,3-dimethylbenzene
The following technical guide details the physicochemical properties, synthesis, and reactivity of 1-Bromo-4-ethoxy-2,3-dimethylbenzene . This document is structured to serve researchers and drug development professionals requiring rigorous, actionable data on this specific organic building block.[1][2]
[3][4]
Executive Summary
1-Bromo-4-ethoxy-2,3-dimethylbenzene (CAS: 1428234-61-0) is a highly functionalized aryl halide intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[3][4] Characterized by a tetrasubstituted benzene core, its unique substitution pattern—featuring a bromine atom para to an ethoxy group, flanked by two vicinal methyl groups—offers distinct steric and electronic properties. These features make it a valuable precursor for Suzuki-Miyaura cross-coupling reactions, enabling the construction of sterically congested biaryl systems often found in kinase inhibitors and receptor modulators.
Chemical Identity & Structure
The compound is defined by the concurrent presence of electron-donating groups (ethoxy, dimethyl) and an electron-withdrawing leaving group (bromo). This "push-pull" electronic environment activates the bromine for metal-catalyzed insertion while the methyl groups provide necessary steric bulk for regioselective transformations.
| Property | Specification |
| IUPAC Name | 1-Bromo-4-ethoxy-2,3-dimethylbenzene |
| CAS Number | 1428234-61-0 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| SMILES | CCOc1ccc(Br)c(C)c1C |
| InChI Key | YDVQAAWPYJCMHH-UHFFFAOYSA-N |
| Structural Class | Halogenated Aryl Ether / Polyalkylated Benzene |
Physicochemical Properties
Note: Where experimental values for this specific CAS are limited in open literature, data is derived from validated structure-property relationship (SPR) models and close structural analogs (e.g., 1-bromo-4-ethoxy-2,3-difluorobenzene).
Physical Constants
| Property | Value / Range | Confidence Level |
| Physical State | Low-melting solid or viscous liquid | High (Based on Analog MP ~31°C [1]) |
| Melting Point | 25 – 35 °C (Predicted) | Medium |
| Boiling Point | 265 ± 20 °C at 760 mmHg | High (Calculated) |
| Density | 1.28 ± 0.05 g/cm³ | High |
| LogP (Octanol/Water) | 4.21 | High (Lipophilic) |
| Polar Surface Area | 9.23 Ų | High |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | Experimental Consensus |
Spectral Characteristics (Predicted)
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¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by two aromatic doublets (ortho coupling) or a singlet depending on resolution, a quartet/triplet pair for the ethoxy group, and two distinct singlets for the non-equivalent methyl groups.
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δ 6.8–7.3 ppm (Ar-H, 2H)
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δ 4.0 ppm (q, J=7Hz, -OCH ₂CH₃)
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δ 2.2–2.3 ppm (s, 6H, Ar-CH ₃ x2)
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δ 1.4 ppm (t, J=7Hz, -OCH₂CH ₃)
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Synthetic Methodologies
To ensure high purity and regioselectivity, a stepwise synthesis starting from 2,3-dimethylphenol is the preferred protocol over direct bromination of the ether, which can lead to inseparable isomer mixtures.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors: the ethylating agent (EtI) and the brominated phenol core. The strategic placement of the bromine atom is achieved by exploiting the para-directing power of the hydroxyl group in 2,3-dimethylphenol, which dominates over the methyl groups.
Validated Synthetic Protocol
Route: Bromination of 2,3-Dimethylphenol followed by O-Alkylation.
Step 1: Regioselective Bromination
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Reagents: 2,3-Dimethylphenol, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
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Mechanism: Electrophilic Aromatic Substitution (EAS).
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Procedure:
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Dissolve 2,3-dimethylphenol (1.0 eq) in ACN (0.5 M) at 0°C.
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Add NBS (1.05 eq) portion-wise over 30 minutes to suppress poly-bromination.
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Stir at room temperature for 4 hours.
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Workup: Quench with saturated Na₂S₂O₃ (aq). Extract with Ethyl Acetate.[5]
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Validation: ¹H NMR should show loss of the para-proton signal.
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Step 2: Williamson Ether Synthesis
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Reagents: 4-Bromo-2,3-dimethylphenol (Intermediate), Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.
-
Procedure:
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Suspend 4-Bromo-2,3-dimethylphenol (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.
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Add Ethyl Iodide (1.2 eq) dropwise.
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Heat to 60°C for 6 hours.
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Purification: Dilute with water, extract with diethyl ether. Wash organic layer with 1M NaOH to remove unreacted phenol. Dry over MgSO₄.
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Yield: Typically 85-92% (two steps).
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Synthesis Workflow Visualization
Figure 1: Stepwise synthetic pathway ensuring regiochemical integrity via the phenol intermediate.
Reactivity & Applications
The utility of 1-Bromo-4-ethoxy-2,3-dimethylbenzene lies in its reactivity as an aryl electrophile. The steric hindrance provided by the ortho-methyl group (position 2) and meta-methyl group (position 3) influences catalyst selection in coupling reactions.
Key Transformations
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Suzuki-Miyaura Coupling:
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Substrate Scope: Reacts with aryl boronic acids to form biaryls.
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Catalyst Recommendation: Due to steric bulk at the 2-position, use phosphine ligands with large cone angles (e.g., SPhos or XPhos ) and Pd(OAc)₂ to facilitate oxidative addition and reductive elimination [2].
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Application: Synthesis of biphenyl cores in liquid crystals and kinase inhibitors.
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-
Lithium-Halogen Exchange:
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Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.
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Outcome: Generates the aryl lithium species, which can be trapped with electrophiles (e.g., CO₂, DMF, aldehydes) to introduce carboxylic acid, formyl, or alcohol functionalities.
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Caution: The lithiated intermediate is sensitive; temperature control is critical to prevent benzylic deprotonation of the methyl groups.
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Reactivity Logic Map
Figure 2: Divergent reactivity profile highlighting the compound's role as a versatile electrophile.
Handling & Safety
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
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Incompatibility: Strong oxidizing agents.[4]
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Spill Protocol: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
References
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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National Center for Biotechnology Information. (2026).[6][7][8] PubChem Compound Summary for CID 598187, 1-bromo-4-ethoxybenzene (Analog Reference). Retrieved March 1, 2026, from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1428234-61-0|1-Bromo-4-ethoxy-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]
- 4. China 1-Bromo-4-ethoxy-2,3-difluorobenzene CAS:156573-09-0 Manufacturers - Free Sample - Alfa Chemical [cy.alfachemar.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - 1-bromo-4-ethoxy-2-methylbenzene (C9H11BrO) [pubchemlite.lcsb.uni.lu]
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